Cas no 2172205-05-7 (2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid)

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid structure
2172205-05-7 structure
商品名:2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid
CAS番号:2172205-05-7
MF:C27H23ClN2O5
メガワット:490.934926271439
CID:6339787
PubChem ID:165546594

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid
    • EN300-1517580
    • 2172205-05-7
    • 2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
    • インチ: 1S/C27H23ClN2O5/c28-23-13-16(26(33)30(14-25(31)32)17-10-11-17)9-12-24(23)29-27(34)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,12-13,17,22H,10-11,14-15H2,(H,29,34)(H,31,32)
    • InChIKey: CYIWCQYENNTWCK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C(N(CC(=O)O)C1CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 490.1295495g/mol
  • どういたいしつりょう: 490.1295495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 782
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 95.9Ų

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517580-0.05g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517580-10.0g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
10g
$14487.0 2023-06-05
Enamine
EN300-1517580-250mg
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1517580-5.0g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
5g
$9769.0 2023-06-05
Enamine
EN300-1517580-0.5g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517580-50mg
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1517580-0.1g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517580-2.5g
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1517580-500mg
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1517580-5000mg
2-{1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
2172205-05-7
5000mg
$9769.0 2023-09-27

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid 関連文献

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acidに関する追加情報

Introduction to 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic Acid (CAS No. 2172205-05-7)

2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid, identified by its CAS number 2172205-05-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by their complex structural motifs, which often include multiple functional groups designed to interact with biological targets in a highly specific manner.

The molecular structure of 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid incorporates several key features that make it of particular interest to researchers. The presence of a 3-chlorophenyl ring, a flourenylmethoxycarbonyl group, and a cyclopropylformamido moiety suggests potential interactions with various biological receptors and enzymes. These structural elements are often engineered to enhance binding affinity and selectivity, which are critical factors in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of small molecule inhibitors that target protein-protein interactions (PPIs). The complex architecture of 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid makes it a promising candidate for this purpose. Specifically, the flourenylmethoxycarbonyl group can serve as a pharmacophore for binding to hydrophobic pockets on protein targets, while the chloro and amino substituents may enhance interactions through hydrogen bonding and electrostatic interactions.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have shown that molecules with similar structural motifs can inhibit the activity of kinases and other enzymes involved in cancer progression. The cyclopropylformamido group, in particular, has been identified as a key feature that can modulate enzyme activity by inducing conformational changes in the target protein. This capability makes 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid an attractive scaffold for further derivatization and optimization.

The synthesis of this compound involves multiple steps, each requiring careful control of reaction conditions to ensure high yield and purity. The introduction of the 3-chloro group into the phenyl ring is typically achieved through chlorination reactions, which must be carefully monitored to avoid over-chlorination or side reactions. The subsequent attachment of the flourenylmethoxycarbonyl group involves nucleophilic substitution reactions, where the methoxycarbonyl moiety is introduced as an intermediate. Finally, the incorporation of the cyclopropylformamido group requires formylation reactions, which are often performed under mild conditions to prevent degradation of sensitive functional groups.

Recent advances in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid. Techniques such as flow chemistry and automated synthesis have significantly reduced reaction times and improved reproducibility. These advancements not only facilitate research but also make it more feasible to explore large chemical libraries for drug discovery purposes.

In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit potent inhibitory effects on certain enzymes and receptors. For example, modifications to the cyclopropylformamido group have been shown to alter binding affinity and selectivity, making it possible to fine-tune the pharmacological properties of the molecule. Such findings underscore the importance of structure-function relationships in medicinal chemistry and highlight the need for further investigation.

The potential therapeutic applications of 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid extend beyond cancer treatment. Research indicates that this type of molecule may also be effective against inflammatory diseases and neurological disorders. The ability to modulate protein-protein interactions opens up new avenues for therapeutic intervention, particularly for conditions where traditional small molecule drugs have limited efficacy.

The development process for such compounds typically involves several stages, including hit identification, lead optimization, and preclinical testing. Each stage requires collaboration between chemists, biologists, and pharmacologists to ensure that the final product meets both safety and efficacy standards. The complexity of molecules like 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid necessitates rigorous testing protocols to evaluate their potential benefits and risks.

In conclusion, 2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid (CAS No. 2172205-05) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifunctional groups make it a versatile tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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